molecular formula C4H7ClN2O2 B1658777 Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate CAS No. 62105-87-7

Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate

Cat. No.: B1658777
CAS No.: 62105-87-7
M. Wt: 150.56 g/mol
InChI Key: LDIFTOMBDSYABR-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate is a compound belonging to the carbamate family Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate typically involves the reaction of methyl carbamate with 2-chloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

CAS No.

62105-87-7

Molecular Formula

C4H7ClN2O2

Molecular Weight

150.56 g/mol

IUPAC Name

methyl N-(2-chloroethylideneamino)carbamate

InChI

InChI=1S/C4H7ClN2O2/c1-9-4(8)7-6-3-2-5/h3H,2H2,1H3,(H,7,8)

InChI Key

LDIFTOMBDSYABR-UHFFFAOYSA-N

SMILES

COC(=O)NN=CCCl

Isomeric SMILES

COC(=O)N/N=C/CCl

Canonical SMILES

COC(=O)NN=CCCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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